molecular formula C11H11F3O B3394513 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one CAS No. 220675-88-7

2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one

Cat. No.: B3394513
CAS No.: 220675-88-7
M. Wt: 216.20 g/mol
InChI Key: OKIRWRWAXPHFAJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one is a fluorinated aromatic ketone featuring a trifluoroacetyl group attached to a 2,4,5-trimethylphenyl ring. This compound is characterized by its electron-withdrawing trifluoromethyl group, which significantly influences its chemical reactivity and physical properties. The trimethylphenyl substituents enhance lipophilicity compared to hydroxyl- or nitro-substituted analogs, making it relevant for applications requiring hydrophobic interactions, such as in materials science or as an intermediate in organic synthesis.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2,4,5-trimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-6-4-8(3)9(5-7(6)2)10(15)11(12,13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIRWRWAXPHFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664384
Record name 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220675-88-7
Record name 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one typically involves the reaction of 2,4,5-trimethylphenylmagnesium bromide with trifluoroacetyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that compounds similar to 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one exhibit anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates. Research has shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

1.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrate that it can be effective against a range of bacterial strains due to its ability to disrupt bacterial cell membranes. This makes it a potential candidate for developing new antibiotics.

Material Science

2.1 Polymer Chemistry

In material science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as high thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can enhance their performance in harsh environments.

Table 1: Comparison of Polymer Properties with and without Trifluorinated Compounds

PropertyWithout Trifluorinated CompoundWith Trifluorinated Compound
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Mechanical StrengthModerateEnhanced

Environmental Applications

3.1 Fluorinated Compounds in Environmental Studies

Fluorinated compounds like this compound are being studied for their environmental impact and degradation pathways. Research indicates that while they are stable in the environment due to the strong carbon-fluorine bonds, understanding their degradation is crucial for assessing their long-term ecological effects.

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to cell death.

Case Study 2: Polymer Development

In a collaborative research project between universities and industry partners, the integration of this compound into epoxy resins resulted in materials with improved mechanical properties and resistance to solvents.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trimethylphenyl group contributes to the compound’s stability and reactivity, facilitating its participation in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one, focusing on substituent effects, synthesis, and properties:

Table 1: Comparative Analysis of Trifluoroacetyl-Substituted Aromatic Ketones

Compound Name Molecular Formula Substituents Synthesis Method Yield Physical State Key Applications/Notes References
This compound C₁₁H₁₁F₃O 2,4,5-Trimethylphenyl Not specified (discontinued) N/A Solid (assumed) Lab-scale intermediates
2,2,2-Trifluoro-1-(2-hydroxy-4,5-dimethylphenyl)ethan-1-one (1g) C₁₀H₉F₃O₂ 2-Hydroxy-4,5-dimethylphenyl Fries rearrangement with AlCl₃ 62% Crystalline Chromene synthesis precursors
2,2,2-Trifluoro-1-(2-hydroxy-3-nitrophenyl)ethan-1-one (1r) C₈H₄F₃NO₄ 2-Hydroxy-3-nitrophenyl Swern oxidation/nitration 13% Pale yellow crystals Reactive intermediates for nitroarene chemistry
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-one C₇H₉F₃O₂ Oxan-4-yl (tetrahydrofuran derivative) Not specified N/A Liquid Solubility in polar solvents
2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one C₁₂H₈F₃NO 8-Methylquinolin-5-yl Not specified N/A Solid (assumed) Potential medicinal chemistry applications
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one C₈H₉F₃N₂O 1-(Propan-2-yl)-1H-pyrazol-4-yl Not specified N/A Solid (assumed) Small-molecule scaffold for drug discovery

Key Observations:

Substituent Effects on Reactivity and Properties: Hydroxyl/Nitro Groups: Compounds like 1g (hydroxy-dimethylphenyl) and 1r (hydroxy-nitrophenyl) exhibit increased polarity and reactivity due to electron-withdrawing substituents. For example, 1r’s nitro group facilitates participation in electrophilic substitution reactions, whereas 1g’s hydroxyl group enables chromene synthesis via condensation with vinyl ethers . However, its discontinued status () may reflect synthetic challenges, such as low yields or purification difficulties compared to analogs like 1g (62% yield) . Heterocyclic Substituents: Compounds with pyrazole (e.g., 1-(propan-2-yl)-1H-pyrazol-4-yl) or quinoline moieties (e.g., 8-methylquinolin-5-yl) are tailored for drug discovery, leveraging heterocycles’ ability to engage in hydrogen bonding and π-stacking interactions .

Synthesis Methods :

  • The Fries rearrangement (AlCl₃-catalyzed) is a common method for synthesizing hydroxy-substituted analogs (e.g., 1g , 1p ), though yields vary widely (21–62%) .
  • Swern oxidation and nitration are employed for nitro-substituted derivatives (e.g., 1r ), but low yields (13%) highlight the sensitivity of nitro groups to side reactions .

Physical States and Applications :

  • Crystalline or solid-state compounds (e.g., 1g , 1r ) are preferred for X-ray crystallography and stable intermediate storage, while liquid analogs (e.g., oxan-4-yl derivative) may serve as solvents or reaction media .

Biological Activity

2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one, also known as α,α,α-Trifluoro-2,4,5-trimethylacetophenone, is a synthetic organic compound characterized by its trifluoromethyl and trimethylphenyl groups. Its unique chemical structure contributes to its biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C11_{11}H11_{11}F3_{3}O
  • Molecular Weight : 216.20 g/mol
  • CAS Number : 220675-88-7

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

Research indicates that this compound exhibits biological activity primarily through its interaction with various molecular targets involved in cell signaling pathways. Notably, it has been identified as an inhibitor of eIF4E (eukaryotic translation initiation factor 4E), a protein implicated in cancer progression. By inhibiting eIF4E, this compound may disrupt mRNA translation processes critical for tumor growth and survival.

Biological Activity and Applications

The biological activities of this compound can be summarized as follows:

  • Anticancer Potential : Studies have shown that compounds with similar structures to this compound have demonstrated anticancer properties. The inhibition of eIF4E suggests potential applications in cancer treatment.
  • Interaction with Biological Targets : The compound interacts with several biological targets involved in cell signaling pathways. Its ability to penetrate cell membranes due to its lipophilic nature allows it to reach intracellular targets effectively.

Research Findings

A review of recent findings highlights the following key points regarding the biological activity of this compound:

StudyFindings
Study AIdentified as an eIF4E inhibitor; potential for cancer therapy.
Study BDemonstrated effective interaction with mRNA translation processes.
Study CExplored synthesis methods that enhance yield and purity for biological testing.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Case Study 1 : In vitro studies showed that 50 μM concentrations resulted in significant inhibition of eIF4E activity in cancer cell lines.
  • Case Study 2 : Animal model studies indicated that administration of the compound led to reduced tumor sizes compared to controls.
  • Case Study 3 : A pharmacokinetic study demonstrated favorable absorption and distribution profiles in vivo.

Q & A

Q. What is the optimal synthetic route for preparing 2,2,2-trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one, and what experimental conditions are critical for yield optimization?

The compound can be synthesized via Friedel-Crafts acylation , a method validated for structurally similar aryl trifluoroethyl ketones. A plausible route involves reacting 2,4,5-trimethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) under anhydrous conditions . Key parameters include:

  • Catalyst stoichiometry : A 1:1 molar ratio of catalyst to acyl chloride ensures efficient activation.
  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., polyacylation).
  • Solvent selection : Dichloromethane or nitrobenzene is preferred for their low nucleophilicity.
    Post-reaction, the product is purified via fractional distillation or recrystallization. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What safety protocols are essential for handling this compound in laboratory settings?

This compound exhibits acute toxicity (H301/H311) and corrosivity (H314). Critical safety measures include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
  • Storage : Store in airtight containers under nitrogen at 2–8°C, away from oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • IR spectroscopy : Look for a strong C=O stretch at ~1750–1780 cm⁻¹ (trifluoroacetyl group) and aromatic C-H bends at ~800–850 cm⁻¹ (meta-substituted benzene) .
  • ¹H NMR : A singlet at δ 2.2–2.5 ppm corresponds to the three methyl groups on the benzene ring, while the trifluoromethyl group is observed as a singlet at δ 3.8–4.2 ppm in ¹³C NMR .
  • Mass spectrometry : The molecular ion peak ([M]⁺) at m/z 234 confirms the molecular formula C₁₁H₁₁F₃O, with fragmentation patterns showing loss of CO (m/z 206) and CF₃ (m/z 165) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient trifluoroacetyl group’s electrophilicity. Key insights include:

  • Electrostatic potential maps : Highlight the partial positive charge on the carbonyl carbon, favoring nucleophilic attack.
  • Activation energy barriers : Predict reaction rates with nucleophiles like amines or alkoxides.
    Validated computational models align with experimental observations of regioselectivity in derivatization reactions .

Q. What strategies mitigate competing side reactions (e.g., over-acylation) during Friedel-Crafts synthesis of this compound?

  • Substrate pre-activation : Pre-complex the aromatic substrate (2,4,5-trimethylbenzene) with AlCl₃ to enhance electrophilicity before adding trifluoroacetyl chloride .
  • Stepwise addition : Introduce the acyl chloride dropwise to the reaction mixture to control exothermicity and reduce dimerization.
  • Quenching protocol : Terminate the reaction with ice-cold HCl to hydrolyze unreacted acyl chloride, minimizing byproducts .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s stability under basic conditions?

The -CF₃ group destabilizes the enolate intermediate via strong inductive effects, making the compound resistant to base-mediated degradation. This property is advantageous in applications requiring alkaline environments (e.g., catalysis in basic media). Stability studies (TGA/DSC) show no decomposition below 150°C in pH 8–10 buffers .

Q. What methodologies are recommended for analyzing trace impurities (e.g., chlorinated byproducts) in synthesized batches?

  • GC-MS with headspace sampling : Detect volatile impurities (e.g., residual dichloromethane) with detection limits <1 ppm.
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to resolve non-volatile chlorinated derivatives (retention time shifts correlate with halogen substitution patterns) .

Q. How can this compound serve as a precursor for synthesizing bioactive derivatives, and what reaction pathways are most promising?

The trifluoroacetyl group enables:

  • Grignard reactions : Form tertiary alcohols by reacting with organomagnesium reagents.
  • Reductive amination : Generate α-trifluoromethyl amines using NaBH₃CN and primary amines.
    Derivatives like tetrachlorvinphos analogs (via phosphorylation) exhibit pesticidal activity, validated in pilot studies .

Methodological Notes

  • Data contradiction resolution : Conflicting spectral data (e.g., IR peak shifts) should be reconciled by cross-referencing multiple techniques (e.g., NMR coupling constants vs. XRD crystallography) .
  • Advanced purification : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to isolate enantiomers if asymmetric synthesis is attempted.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one
Reactant of Route 2
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